2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its unique chemical structure, which includes an ethoxymethyl group attached to the anthraquinone core. The compound's molecular formula is , and it is known for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions, particularly those involving anthraquinone derivatives. Its synthesis often utilizes methodologies such as Suzuki-Miyaura cross-coupling reactions, which are common in organic synthesis for forming carbon-carbon bonds.
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is classified as an anthraquinone derivative. Anthraquinones are a class of organic compounds that are widely used in dyes and pigments due to their vibrant colors and stability. This particular derivative may also exhibit biological activity, making it of interest in pharmaceutical research.
The synthesis of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One effective method is the use of the Suzuki-Miyaura reaction, which facilitates the coupling of boronic acids with halogenated anthraquinone derivatives in the presence of a palladium catalyst.
Technical Details:
The molecular structure of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione consists of:
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione can undergo various chemical reactions:
Technical Details:
The mechanism of action for 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione may involve interactions with biological macromolecules such as DNA or proteins. The compound's structure allows it to intercalate into DNA strands, potentially disrupting replication and transcription processes.
In biological systems, the compound's interaction with DNA can lead to cytotoxic effects, making it a candidate for further investigation in anticancer drug development. Its mechanism may also involve reactive oxygen species generation upon oxidation.
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione has several potential scientific applications:
This compound represents a significant area of interest within organic chemistry and materials science due to its versatile applications and unique chemical characteristics. Further research is warranted to fully explore its potential across various scientific fields.
The core anthracene-9,10-dione (anthraquinone) scaffold of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione (C₁₇H₁₄O₄; CID 14239297) originates from iterative condensation of acetate units via polyketide synthase (PKS) pathways [1] [4]. In fungi, non-reducing PKSs (NR-PKSs) assemble a linear poly-β-ketone chain from malonyl-CoA extender units, typically via an octaketide (C₁₆) backbone [4] [8]. The minimal PKS domains (ketosynthase KS, malonyl-CoA:ACP transacylase MAT, acyl carrier protein ACP) generate unstable poly-β-ketone intermediates that undergo regioselective cyclization. This cyclization is governed by a product template (PT) domain, which folds the chain into the characteristic tricyclic anthrone intermediate [4] [8]. Subsequent oxidation yields the stable anthraquinone, as demonstrated in the biosynthesis of fungal anthraquinones like emodin and chrysophanol [8].
Table 1: Core Enzymatic Domains in Fungal NR-PKS for Anthraquinone Assembly
Domain | Function | Role in Anthraquinone Formation |
---|---|---|
KS (Ketosynthase) | Chain elongation | Iterative condensation of malonyl-CoA units |
MAT (Malonyl-CoA:ACP Transacylase) | Malonyl transfer | Loads extender units onto ACP |
PT (Product Template) | Cyclization control | Regioselective aldol condensations to form anthrone |
ACP (Acyl Carrier Protein) | Substrate shuttling | Anchors growing polyketide chain |
TE/CLC (Thioesterase/Claisen Cyclase) | Chain release | Hydrolysis or Claisen cyclization (varies by system) |
Crucially, fungal PT domains exhibit phylogenetically conserved cyclization specificities. Group V PT domains (e.g., in TAN-1612 biosynthesis) direct C6–C11 and C4–C13 aldol condensations, enabling tetracyclic naphthacenedione formation [4]. However, simpler anthraquinones like the target compound likely derive from Group I–IV PT domains that facilitate C2–C7 or C4–C9 cyclizations [8].
The 1-hydroxy and 2-(ethoxymethyl) substituents of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione arise through post-PKS enzymatic tailoring:
Hydroxylation at C1: Mediated by flavin-dependent monooxygenases (FMOs) that hydroxylate the nascent anthrone/anthraquinone scaffold. For example, in Aspergillus niger, AdaFMO hydroxylates C1 of the ACP-bound intermediate, a step essential for subsequent cyclization [4]. This hydroxylation is position-specific, as evidenced by analogous FMOs (e.g., in TAN-1612 biosynthesis) that selectively modify C2 or C4 [4] [8].
Ethoxymethylation at C2: Likely involves a two-step enzymatic cascade:
Table 2: Enzymatic Tailoring Steps in 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione
Modification | Position | Enzyme Class | Putative Mechanism | Precedent Compounds |
---|---|---|---|---|
Hydroxylation | C1 | Flin-dependent monooxygenase (FMO) | Oxygen insertion via FADH₂-dependent oxidation | TAN-1612 (Aspergillus) [4] |
Methylation | C2 (methyl) | SAM-dependent methyltransferase (MT) | Nucleophilic attack of C2 on SAM’s methyl group | Physcion (Emodin-3-methyl ether) [9] |
Ethoxylation | C2 (ethoxy) | Cytochrome P450 or esterase | Ethanol conjugation via ether bond formation | Rugulosin derivatives (Penicillium) [8] |
Notably, the ethoxymethyl group’s oxygen atom may originate from molecular oxygen (P450-mediated) or the ethanol substrate itself [8]. The sequence of modifications (hydroxylation before ethoxymethylation) remains inferred from biosynthetic logic, as in vitro studies on this specific compound are limited.
Anthraquinone biosynthesis diverges fundamentally between fungi and plants, impacting scaffold diversification:
Fungal Systems: Utilize iterative type I NR-PKSs with integrated domains (SAT, KS, MAT, PT, ACP). The PT domain directs cyclization before release by a standalone metallo-β-lactamase-type thioesterase (MβL-TE), which catalyzes Claisen cyclization or hydrolysis [4]. Ethoxymethyl modifications occur via secondary metabolism gene clusters housing MTs/P450s (e.g., in Aspergillus or Penicillium spp.). Fungal pathways exhibit high plasticity; e.g., α-hydroxylation by AdaFMO switches cyclization from anthracenone (hydrolytic release) to naphthacenedione (Claisen release) [4].
Plant Systems: Employ type III PKSs (homodimeric chalcone synthase-like enzymes). These lack ACP domains; instead, they directly condense CoA-activated starters (e.g., hexanoyl-CoA) with malonyl-CoA extenders [5] [6]. Cyclization is non-enzymatic or oxidase-mediated. Crucially, plants lack ethoxymethylated anthraquinones; modifications are typically glycosylation or prenylation [5] [6]. For example, Rheum palmatum anthraquinones (e.g., chrysophanol) derive from shikimate/polyketide hybrids but undergo glycosylation, not alkylation [6].
Table 3: Fungal vs. Plant Anthraquinone Biosynthesis
Feature | Fungal Pathways | Plant Pathways |
---|---|---|
PKS Type | Type I (modular, iterative NR-PKS) | Type III (chalcone synthase-like) |
Cyclization Control | PT domain-directed aldol/Claisen | Non-enzymatic or oxidase-driven |
Release Mechanism | MβL-TE (Claisen/hydrolysis) | Hydrolysis or decarboxylation |
Common Modifications | Methylation, ethoxylation, chlorination | Glycosylation, O-methylation, prenylation |
Starter Units | Acetyl-CoA (acetate pathway) | p-Coumaroyl-CoA (phenylpropanoid) |
Representative Enzymes | MβL-TE, FMO, MT | CHS, OMT, UGT |
Evolutionarily, fungal systems enable complex alkylations due to their promiscuous P450s/MTs, while plant pathways prioritize antioxidant glycosylation for ecological roles [5] [8]. The ethoxymethyl group in 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is thus a hallmark of fungal biosynthesis, likely absent in plant-derived analogs.
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